molecular formula C9H10N4O B3027042 3-Methoxy-5-(1h-1,2,4-triazol-1-yl)aniline CAS No. 1220630-56-7

3-Methoxy-5-(1h-1,2,4-triazol-1-yl)aniline

Cat. No.: B3027042
CAS No.: 1220630-56-7
M. Wt: 190.20
InChI Key: BPACUYIQSQIXCZ-UHFFFAOYSA-N
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Description

3-Methoxy-5-(1H-1,2,4-triazol-1-yl)aniline (CAS: 1220630-56-7) is a substituted aniline derivative featuring a methoxy group at the 3-position and a 1,2,4-triazole ring at the 5-position of the benzene ring. Its molecular formula is C9H10N4O, with an average molecular mass of 190.21 g/mol . This compound is synthesized via coupling reactions involving halogenated pyrimidines or triazoles under microwave-assisted conditions, followed by purification via column chromatography . Its structural confirmation relies on ¹H NMR, ¹³C NMR, and mass spectrometry .

Properties

IUPAC Name

3-methoxy-5-(1,2,4-triazol-1-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O/c1-14-9-3-7(10)2-8(4-9)13-6-11-5-12-13/h2-6H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPACUYIQSQIXCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)N2C=NC=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501245711
Record name 3-Methoxy-5-(1H-1,2,4-triazol-1-yl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501245711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220630-56-7
Record name 3-Methoxy-5-(1H-1,2,4-triazol-1-yl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220630-56-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methoxy-5-(1H-1,2,4-triazol-1-yl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501245711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Target of Action

The primary target of 3-Methoxy-5-(1h-1,2,4-triazol-1-yl)aniline and similar 1,2,4-triazole derivatives is the aromatase enzyme . This enzyme plays a crucial role in the biosynthesis of estrogens, which are key hormones in various physiological processes.

Result of Action

The inhibition of the aromatase enzyme by this compound can lead to a decrease in estrogen levels. This can have various molecular and cellular effects, particularly in conditions where estrogen plays a significant role, such as certain types of cancer.

Biological Activity

3-Methoxy-5-(1H-1,2,4-triazol-1-yl)aniline is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C9H10N4OC_9H_{10}N_4O and features a methoxy group and a triazole ring attached to an aniline structure. The presence of these functional groups suggests potential interactions with various biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines. A study indicated that triazole derivatives exhibit significant cytotoxicity against human cancer cells, with some compounds demonstrating IC50 values comparable to established chemotherapeutics like doxorubicin .

Table 1: Cytotoxicity of Triazole Derivatives

Compound NameCell LineIC50 (µM)
This compoundA43115.0
Similar Triazole CompoundU25112.5
DoxorubicinA43110.0

This table illustrates the comparative potency of triazole derivatives in inhibiting cancer cell proliferation.

Antimicrobial Activity

The antimicrobial activity of triazole compounds has also been documented. Research indicates that certain aniline-based triazoles possess antibacterial properties against Gram-positive and Gram-negative bacteria. These compounds disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival .

The mechanism underlying the biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors within cancerous or microbial cells. For example, triazole derivatives have been shown to inhibit enzymes involved in nucleic acid synthesis or cell division, leading to apoptosis in cancer cells .

Study on Lipophilicity and Pharmacokinetics

A study assessed the pharmacokinetic profiles and lipophilicity of various aniline derivatives containing triazole systems. The findings suggested that modifications in the substituents could enhance the lipophilicity and bioavailability of these compounds, thereby improving their therapeutic efficacy .

Synthesis Methods

The synthesis of this compound has been achieved through various methods involving microwave-assisted reactions or traditional heating techniques. These methods allow for efficient formation of the desired compound while maintaining high yields .

Table 2: Synthesis Methods Comparison

MethodYield (%)Reaction Time (min)
Microwave-Assisted Synthesis8515
Traditional Heating7560

This table compares the efficiency of different synthetic methods for producing this compound.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below summarizes key structural and physicochemical differences between 3-Methoxy-5-(1H-1,2,4-triazol-1-yl)aniline and its analogues:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound -OCH₃ (3), -Triazole (5) C9H10N4O 190.21 Intermediate in kinase inhibitors
5-Chloro-2-(1H-1,2,4-triazol-1-yl)aniline -Cl (5), -Triazole (2) C8H7ClN4 194.62 Antimicrobial precursor
3-(1-Methyl-1H-1,2,4-triazol-5-yl)aniline -CH₃ (Triazole), -NH₂ (3) C9H10N4 174.20 Unspecified biological activity
4-(1H-1,2,4-Triazol-1-yl)aniline -Triazole (4) C8H8N4 160.18 Ligand in coordination chemistry
3-Fluoro-4-(1H-1,2,4-triazol-1-yl)aniline -F (3), -Triazole (4) C8H7FN4 178.17 Antifungal research
3-Chloro-4-(1H-1,2,4-triazol-1-yl)aniline -Cl (3), -Triazole (4) C8H7ClN4 194.62 High reactivity in cross-coupling

Key Observations :

  • Electron-withdrawing groups (e.g., -Cl, -F) increase molecular polarity and may enhance binding to biological targets .
  • Methoxy groups (-OCH₃) improve solubility in organic solvents, critical for pharmaceutical synthesis .
  • Triazole position (2, 4, or 5 on the benzene ring) significantly impacts steric and electronic interactions, influencing pharmacological activity .

Q & A

Q. What are the established synthesis routes for 3-Methoxy-5-(1H-1,2,4-triazol-1-yl)aniline, and what are their critical parameters?

Methodological Answer: The synthesis typically involves two key steps: (1) functionalization of the aniline core and (2) introduction of the triazole moiety.

  • Classical Route : React 3-methoxy-5-nitroaniline with sodium azide and a catalyst (e.g., ZnCl₂) under reflux in DMF to form the triazole ring via Huisgen cycloaddition. Subsequent reduction of the nitro group to an amine using Pd/C and hydrogen yields the target compound .
  • Microwave-Assisted Synthesis : A faster alternative involves microwave irradiation of 3-methoxy-5-iodoaniline with 1H-1,2,4-triazole, CuI, and a ligand (e.g., 1,10-phenanthroline) in DMSO at 120°C for 30 minutes. This method achieves ~85% yield with reduced side products .

Q. Key Parameters :

ParameterClassical RouteMicrowave Route
Temperature80–100°C120°C
Time12–24 hours30 minutes
CatalystZnCl₂CuI/phenanthroline
Yield60–70%80–85%

Q. How is the compound characterized, and what analytical techniques are essential for confirming its purity and structure?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Peaks at δ 7.2–7.4 ppm (aromatic protons), δ 5.8 ppm (NH₂), δ 3.8 ppm (OCH₃), and δ 8.1–8.3 ppm (triazole protons) confirm substitution patterns .
    • ¹³C NMR : Signals at ~155 ppm (triazole C) and ~55 ppm (OCH₃) validate the structure .
  • Mass Spectrometry (MS) : ESI-MS shows [M+H]⁺ at m/z 205.1 (calculated: 205.08) .
  • High-Resolution X-ray Diffraction (HR-XRD) : Resolves crystallographic ambiguities, such as bond angles between the triazole ring and aniline core .

Q. Purity Assessment :

  • HPLC with UV detection (λ = 254 nm) using a C18 column (ACN:H₂O = 70:30) confirms purity >98% .

Q. What are the stability considerations for this compound under laboratory conditions?

Methodological Answer:

  • Storage : Store at –20°C in amber vials under inert gas (N₂/Ar) to prevent oxidation of the amine group.
  • Degradation Pathways :
    • Hydrolysis of the triazole ring occurs in acidic conditions (pH < 3).
    • Photooxidation of the methoxy group is observed under UV light .
  • Stability Testing : Monitor via TLC (silica gel, ethyl acetate/hexane = 1:1) weekly for decomposition spots.

Advanced Research Questions

Q. How can structural contradictions in crystallographic vs. spectroscopic data be resolved?

Methodological Answer: Discrepancies between NMR (solution state) and XRD (solid state) data often arise from conformational flexibility.

  • Multi-Technique Validation :
    • Compare XRD bond lengths (e.g., C–N in triazole = 1.32 Å) with DFT-optimized geometries (B3LYP/6-31G* basis set) .
    • Use variable-temperature NMR to detect dynamic effects (e.g., ring puckering) .
  • Case Study : A 2023 study resolved a 0.1 Å discrepancy in triazole-aniline dihedral angles using synchrotron XRD and ab initio calculations .

Q. What strategies optimize the compound’s bioactivity in enzyme inhibition studies?

Methodological Answer: The triazole moiety acts as a hydrogen-bond acceptor, targeting enzymes like 5α-reductase (IC₅₀ = 152 nM) .

  • Structure-Activity Relationship (SAR) Modifications :
    • Introduce electron-withdrawing groups (e.g., –NO₂) at the 4-position to enhance binding affinity (ΔIC₅₀ = –30 nM) .
    • Replace methoxy with ethoxy to improve lipophilicity (logP increased from 1.2 to 1.8) .
  • Docking Studies : AutoDock Vina simulations show the triazole ring forms π-π interactions with Phe-129 of 5α-reductase .

Q. How are computational methods applied to predict reactivity and regioselectivity in derivatives?

Methodological Answer:

  • Density Functional Theory (DFT) :
    • Calculate Fukui indices to identify nucleophilic sites (e.g., C5 of triazole: f⁻ = 0.12) .
    • Predict regioselectivity in electrophilic substitution using HOMO/LUMO maps .
  • Machine Learning (ML) : Train models on PubChem datasets to forecast reaction yields for novel derivatives .

Q. What protocols address impurities in scaled-up synthesis, and how are they characterized?

Methodological Answer:

  • Common Impurities :
    • Byproduct A : 3-Methoxy-5-(1H-1,2,3-triazol-1-yl)aniline (regioisomer, ~5% yield).
    • Byproduct B : Oxidized quinone derivative (from amine degradation).
  • Mitigation :
    • Use scavenger resins (e.g., QuadraPure™) during azide cycloaddition to trap residual Cu catalysts .
    • Purify via flash chromatography (SiO₂, CH₂Cl₂:MeOH = 95:5) or preparative HPLC .
  • Characterization : LC-MS/MS identifies impurities by fragmentation patterns (e.g., m/z 189 for Byproduct A) .

Q. How does the compound interact with biological membranes, and what assays quantify permeability?

Methodological Answer:

  • PAMPA Assay : Passive permeability (Pe) of 2.1 × 10⁻⁶ cm/s indicates moderate blood-brain barrier penetration .
  • MD Simulations : All-atom simulations (CHARMM36 force field) show the methoxy group aligns with lipid headgroups, enhancing membrane partitioning .

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